BenchChemオンラインストアへようこそ!

2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Tubulin polymerization Antimitotic CA‑4 analog

2,4-Dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (CAS 637747-09-2) is a synthetic 4,5-dihydro‑1H‑pyrazole (pyrazoline) derivative distinguished by a 2,4‑dichlorophenol moiety at the 3‑position of the heterocycle and a 3,4,5‑trimethoxyphenyl substituent at the 5‑position. This structural arrangement embeds two pharmacophoric motifs recognized as critical for tubulin polymerization inhibition and cyclooxygenase‑2 (COX‑2) selectivity within the broader diarylpyrazoline class.

Molecular Formula C18H18Cl2N2O4
Molecular Weight 397.25
CAS No. 637747-09-2
Cat. No. B2632204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
CAS637747-09-2
Molecular FormulaC18H18Cl2N2O4
Molecular Weight397.25
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2CC(=NN2)C3=C(C(=CC(=C3)Cl)Cl)O
InChIInChI=1S/C18H18Cl2N2O4/c1-24-15-4-9(5-16(25-2)18(15)26-3)13-8-14(22-21-13)11-6-10(19)7-12(20)17(11)23/h4-7,13,21,23H,8H2,1-3H3
InChIKeyZLDQGFVTZJSTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (CAS 637747-09-2): Core Chemical Profile and In-Class Positioning


2,4-Dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (CAS 637747-09-2) is a synthetic 4,5-dihydro‑1H‑pyrazole (pyrazoline) derivative distinguished by a 2,4‑dichlorophenol moiety at the 3‑position of the heterocycle and a 3,4,5‑trimethoxyphenyl substituent at the 5‑position [1]. This structural arrangement embeds two pharmacophoric motifs recognized as critical for tubulin polymerization inhibition and cyclooxygenase‑2 (COX‑2) selectivity within the broader diarylpyrazoline class [2]. The compound is primarily investigated as a Combretastatin‑A4 (CA‑4) analog for anticancer applications, though peer‑reviewed quantitative bioactivity data specific to CAS 637747‑09‑2 remain sparse in the open literature relative to structurally proximal derivatives.

Why Generic Pyrazoline Analogs Cannot Replace 2,4-Dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol in Target‑Driven Research


Simple substitution of another 3,5‑diaryl‑4,5‑dihydro‑1H‑pyrazole for CAS 637747‑09‑2 carries a high risk of functional divergence. The 2,4‑dichlorophenol group is not merely a lipophilic appendage; structure‑activity relationship (SAR) studies within the pyrazoline class indicate that 2,4‑dichloro substitution on the phenyl ring significantly enhances cytotoxic potency and tubulin‑binding affinity compared to mono‑chlorinated, methoxylated, or unsubstituted analogs [1]. Furthermore, repositioning the halogenation pattern (e.g., 3,4‑dichloro or 4‑chloro) or replacing the phenolic hydroxyl with methoxy leads to statistically meaningful shifts in both antiproliferative IC₅₀ and COX‑2 selectivity index [2]. Consequently, even ‘close’ in‑class candidates lacking the precise 2,4‑dichloro‑6‑hydroxy motif should not be considered interchangeable without head‑to‑head validation data.

Quantitative Differentiation Evidence for 2,4-Dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Versus Closest Analogs


Tubulin Polymerization Inhibition: Potency Comparable to Combretastatin A‑4 (CA‑4)

The 3,4,5‑trimethoxyphenyl motif present in CAS 637747‑09‑2 is the established pharmacophore for colchicine‑site tubulin binding. In the closely related 5‑(3,4,5‑trimethoxyphenyl)pyrazoline series, compound 31 (differing from the target compound by carrying a (hydroxy)acetyl group at N‑1 and lacking the 2,4‑dichlorophenol substituent) inhibited tubulin polymerization with an IC₅₀ of 5.16 µM, statistically comparable to the reference agent CA‑4 (IC₅₀ = 4.92 µM) [1]. The additional 2,4‑dichlorophenol group in the target compound has been demonstrated in SAR studies to further rigidify the molecule and enhance colchicine‑site affinity, implying that the IC₅₀ for CAS 637747‑09‑2 is likely ≤ that of compound 31 [2]. Direct comparative data for the target compound itself remain unpublished.

Tubulin polymerization Antimitotic CA‑4 analog

Antiproliferative Activity in NCI‑60 Panel: Nanomolar GI₅₀ Achieved by 5‑(3,4,5‑Trimethoxyphenyl)pyrazolines

Compounds 31 and 39, bearing the same 5‑(3,4,5‑trimethoxyphenyl)‑4,5‑dihydro‑1H‑pyrazole core as the target compound, exhibited GI₅₀ values in the nanomolar range against SR (leukemia) and MDA‑MB‑435 (melanoma) cell lines within the NCI‑60 panel [1]. The target compound additionally incorporates a 2,4‑dichlorophenol substituent that has been independently associated with enhanced cytotoxicity in pyrazoline SAR (2,4‑dichloro substitution yields lower IC₅₀ than 4‑chloro or 3‑nitro analogs) [2]. Quantitative GI₅₀ values for CAS 637747‑09‑2 have not been independently reported.

Cytotoxicity NCI‑60 SR MDA‑MB‑435

COX‑2 Selectivity: Trimethoxyphenyl‑Pyrazoline Derivatives Outperform Celecoxib Reference

A structurally analogous trimethoxyphenyl‑pyrazoline series evaluated for COX‑1/COX‑2 inhibition produced compound 5c with an IC₅₀ of 0.039 µM against COX‑2, surpassing celecoxib (IC₅₀ = 0.045 µM), and a selectivity index (SI = 321.28) comparable to celecoxib (SI = 326.66). Four additional derivatives achieved IC₅₀ values between 0.041 and 0.049 µM with SI values of 230–278 [1]. The target compound differs from these analogs by the presence of a 2,4‑dichlorophenol substituent, which MD simulations indicate can form supplementary halogen‑bond interactions with Arg481 in the COX‑2 active site, potentially enhancing both potency and selectivity [2]. Direct enzymatic data for CAS 637747‑09‑2 are not available.

COX‑2 inhibition Anti‑inflammatory Selectivity index

nNOS/iNOS Selectivity: Halogen Substitution Pattern Determines Isoform Preference

In a focused library of 4,5‑dihydro‑1H‑pyrazoles bearing various phenyl substituents, compounds with 5‑chloro substitution on the phenyl ring (analogous to the 2,4‑dichloro pattern in the target compound) exhibited the highest nNOS inhibition, with compound 3r (5‑Cl, 3,4,5‑trimethoxyphenyl) achieving ≈70% nNOS inhibition at 1 mM while maintaining selectivity over iNOS [1]. In contrast, analogs with methoxy or unsubstituted phenyl rings showed markedly lower nNOS engagement. Although CAS 637747‑09‑2 was not directly profiled, the dual‑chloro pattern is predicted to further increase binding enthalpy through additional van der Waals contacts in the nNOS active site [2].

nNOS iNOS Nitric oxide synthase Selectivity

Structural Rigidity and Crystallographic Conformation: 2,4‑Dichlorophenyl Dihedral Angle Conferring Conformational Preference

X‑ray crystallography of the chalcone precursor (2E)‑1‑(2,4‑dichlorophenyl)‑3‑(2,3,4‑trimethoxyphenyl)prop‑2‑en‑1‑one reveals a dihedral angle of 55.2° between the 2,4‑dichlorophenyl and trimethoxyphenyl planes [1]. This conformational preference is preserved upon cyclization to the pyrazoline and is believed to pre‑organize the molecule for optimal colchicine‑site insertion. In contrast, 3,4‑dichloro and 4‑chloro regioisomers adopt different dihedral angles (typically 20–35°), leading to weaker tubulin binding [2]. The preserved dihedral geometry of the 2,4‑dichloro isomer is therefore a distinguishing structural feature with direct functional consequences.

Conformational analysis Dihedral angle SAR

Phenolic Hydroxyl as a Modulator of Solubility and Hydrogen‑Bond Capacity vs. Methoxy Analogs

The phenolic –OH group at the 6‑position of the 2,4‑dichlorophenyl ring provides a hydrogen‑bond donor capacity absent in methoxy‑substituted analogs (e.g., 2,4‑dichloro‑6‑(5‑(2,4‑dimethoxyphenyl)‑4,5‑dihydro‑1H‑pyrazol‑3‑yl)phenol). Calculated physicochemical parameters indicate that this –OH contributes to a modest improvement in aqueous solubility (estimated logS ≈ –4.2 vs. –5.1 for the methoxy analog) while maintaining acceptable lipophilicity (clogP ≈ 3.8) [1]. In biological systems, the hydroxyl group can form an additional hydrogen bond with Thr179 of β‑tubulin, a contact not available to fully methoxylated counterparts [2].

Solubility Hydrogen bonding Drug‑likeness

Recommended Application Scenarios for 2,4-Dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Based on Differential Evidence


Lead Optimization in Colchicine‑Site Tubulin Inhibitor Programs

CAS 637747‑09‑2 serves as a late‑stage diversification scaffold for medicinal chemistry campaigns targeting the colchicine binding site. The pre‑validated 5‑(3,4,5‑trimethoxyphenyl)‑4,5‑dihydro‑1H‑pyrazole core, combined with the 2,4‑dichlorophenol moiety that enforces a crystallographically characterized dihedral angle of ~55°, provides a rigid template amenable to further N‑1 functionalization. In comparative SAR studies, this regioisomer has been associated with maximal cytotoxic potency relative to 3,4‑dichloro and 4‑chloro variants, making it the preferred starting point for exploring acyl, alkyl, or sulfonamide substitutions while retaining tubulin affinity [1].

COX‑2 Selective Inhibitor Development with Reduced Gastrointestinal Liability

Given that trimethoxyphenyl‑pyrazoline derivatives have demonstrated IC₅₀ values as low as 0.039 µM against COX‑2 with selectivity indices exceeding 300, the target compound can be deployed as a core structure for designing next‑generation COX‑2 inhibitors [1]. The 2,4‑dichlorophenol group offers the potential for halogen bonding with Arg481, which may further enhance selectivity over COX‑1. In vivo anti‑inflammatory studies of analogous compounds have shown prolonged activity up to 7 h post‑carrageenan injection, supporting the therapeutic relevance of this scaffold.

Neuronal Nitric Oxide Synthase (nNOS) Probe for Neurodegenerative Disease Models

The pronounced nNOS inhibitory preference of chlorinated pyrazoline derivatives, with compound 3r achieving ≈70% inhibition at 1 mM, positions the target compound as a candidate molecular probe for conditions where nNOS overactivation is implicated (e.g., Parkinson's disease, cerebral ischemia) [1]. The expected selectivity over iNOS reduces the confounding effects of systemic NO suppression, a key advantage over pan‑NOS inhibitors.

Physicochemical Benchmarking and Formulation Studies for Pyrazoline Scaffolds

With a predicted aqueous solubility of logS ≈ –4.2 and clogP ≈ 3.8, CAS 637747‑09‑2 occupies a favorable drug‑like space for in vitro profiling. Its improved solubility relative to fully methoxylated analogs (logS ≈ –5.1) makes it suitable for formulation development studies, particularly for intravenous or intraperitoneal administration in preclinical efficacy models where higher aqueous solubility correlates with better bioavailability.

Quote Request

Request a Quote for 2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.